Indenylzirconium(iv)trichloride97
Overview
Description
Indenylzirconium(IV)trichloride97, also known as trichloro[(1,2,3,3a,7a-η)-1H-inden-1-yl]zirconium, is a chemical compound with the molecular formula C9H7Cl3Zr and a molecular weight of 312.73 g/mol . This compound is primarily used as a catalyst in various chemical reactions, particularly in the polymerization of olefins .
Preparation Methods
Indenylzirconium(IV)trichloride97 can be synthesized through the reaction of indenyl lithium with zirconium chloride . The process involves the formation of an indenyl zirconium alcohol compound, which is then subjected to a chlorination reaction to yield this compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and reliability.
Chemical Reactions Analysis
Indenylzirconium(IV)trichloride97 is known to undergo various types of chemical reactions, including:
Substitution Reactions: It can react with different ligands to form new zirconium complexes.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, modifying the polydiversity of polyethylene.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less common, its role as a catalyst suggests potential involvement in such reactions under appropriate conditions.
Common reagents used in these reactions include olefins, ligands, and chlorinating agents . The major products formed depend on the specific reaction conditions and reagents used, but often include various zirconium complexes and polymers .
Scientific Research Applications
Indenylzirconium(IV)trichloride97 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the synthesis of zirconocenes and other zirconium complexes.
Medicine: Research into its potential use in drug delivery systems and medical implants is ongoing.
Industry: It is widely used in the polymer industry for the modification of polyethylene and other polymers.
Mechanism of Action
The mechanism of action of Indenylzirconium(IV)trichloride97 primarily involves its role as a catalyst. It facilitates the polymerization of olefins by coordinating with the monomer units and promoting their linkage into long polymer chains . The molecular targets and pathways involved include the active sites on the zirconium atom, which interact with the olefin monomers to form the polymer .
Comparison with Similar Compounds
Indenylzirconium(IV)trichloride97 can be compared with other similar compounds, such as:
Dichloro-bis(indenyl)zirconium(IV): This compound also contains indenyl ligands but has two chlorine atoms instead of three.
Trichloro(η5-cyclopentadienyl)zirconium(IV): Similar in structure but with a cyclopentadienyl ligand instead of an indenyl ligand.
The uniqueness of this compound lies in its specific ligand structure, which provides distinct catalytic properties and reactivity compared to other zirconium complexes .
Properties
InChI |
InChI=1S/C9H7.3ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q;;;;+3/p-3 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUATJQAOSHYRG-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C]2[CH][CH][CH][C]2C=C1.Cl[Zr](Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3Zr | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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